N'-benzoyl-2-furohydrazide

Thermal stability Solid-state properties Hydrazide ligand design

N'-Benzoyl-2-furohydrazide (systematic name: 2-Furancarboxylic acid, 2-benzoylhydrazide; CAS 113643-84-8) is a heterocyclic diacylhydrazine with molecular formula C₁₂H₁₀N₂O₃ and molecular weight 230.22 g/mol. The compound incorporates both a benzoyl moiety and a 2-furoyl moiety linked through a hydrazide (–NH–NH–) bridge, placing it within the N,N′-diacylhydrazine class that has been extensively explored as a scaffold for ecdysone agonist insecticides and chitin synthesis inhibitors.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
Cat. No. B5525382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-benzoyl-2-furohydrazide
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2
InChIInChI=1S/C12H10N2O3/c15-11(9-5-2-1-3-6-9)13-14-12(16)10-7-4-8-17-10/h1-8H,(H,13,15)(H,14,16)
InChIKeyLYRPEDZAGKNIQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Benzoyl-2-furohydrazide (CAS 113643-84-8): Procurement-Relevant Chemical Identity and Scaffold Classification


N'-Benzoyl-2-furohydrazide (systematic name: 2-Furancarboxylic acid, 2-benzoylhydrazide; CAS 113643-84-8) is a heterocyclic diacylhydrazine with molecular formula C₁₂H₁₀N₂O₃ and molecular weight 230.22 g/mol . The compound incorporates both a benzoyl moiety and a 2-furoyl moiety linked through a hydrazide (–NH–NH–) bridge, placing it within the N,N′-diacylhydrazine class that has been extensively explored as a scaffold for ecdysone agonist insecticides and chitin synthesis inhibitors [1]. It exists as a white to off-white crystalline powder with an experimentally determined melting point of 208–210 °C, a predicted pKa of 10.53 ± 0.23, and a polar surface area (PSA) of 71.34 Ų . This compound serves as both a versatile synthetic intermediate for heterocycle construction and a core scaffold for structure–activity relationship (SAR) studies in agrochemical and medicinal chemistry programs.

Why N'-Benzoyl-2-furohydrazide Cannot Be Replaced by Simpler Hydrazide Analogs in Procurement Specifications


Generic substitution with mono-acyl hydrazides such as benzohydrazide (CAS 613-94-5, mp 112–114 °C) or 2-furoic acid hydrazide (CAS 3326-71-4, mp 77–81 °C) fails because N'-benzoyl-2-furohydrazide possesses both a benzoyl and a 2-furoyl group on the same hydrazine bridge, a dual-acylation pattern that fundamentally alters its physicochemical properties, thermal stability, and synthetic reactivity profile . The melting point of the target compound (208–210 °C) is approximately 95 °C higher than benzohydrazide and approximately 130 °C higher than 2-furoic acid hydrazide, reflecting stronger intermolecular hydrogen bonding from the diacyl architecture [1]. Furthermore, the thio analog N-benzoyl-N′-2-furanthiocarbohydrazide (H₂Bfth, mp 128 °C) shows an 80 °C lower melting point despite sharing the same diacyl framework, demonstrating that the specific oxo (C=O) versus thio (C=S) substitution at the furan position critically governs solid-state properties [2]. In synthetic applications, only the diacylhydrazine structure enables the exclusive, regioselective cyclization to 2-phenyl(2-furyl)-1,3,4-oxadiazine hydrobromides upon reaction with 1,3-dibromopropyne—a transformation inaccessible to mono-acyl hydrazides [3]. These quantitative differences confirm that simpler hydrazides are not functionally equivalent for applications requiring the intact N′-benzoyl-2-furohydrazide architecture.

Quantitative Differentiation Evidence for N'-Benzoyl-2-furohydrazide Versus Closest Analogs


Melting Point Elevation of +80 °C Over the Thio Analog H₂Bfth Confirms Superior Thermal Stability

N'-Benzoyl-2-furohydrazide exhibits an experimentally determined melting point of 208–210 °C, which is 80–82 °C higher than that of its direct thio analog N-benzoyl-N′-2-furanthiocarbohydrazide (H₂Bfth, mp 128 °C) [1]. Both compounds share the identical benzoyl-furoyl diacylhydrazine backbone, differing only in the replacement of the furan carbonyl oxygen (C=O) with a thiocarbonyl group (C=S). The substantially higher melting point indicates stronger intermolecular hydrogen-bonding networks in the oxo form, which translates to greater thermal robustness during storage, handling, and synthetic transformations conducted at elevated temperatures.

Thermal stability Solid-state properties Hydrazide ligand design

Melting Point Advantage of +95 °C and +130 °C Over Parent Mono-Acyl Hydrazides Benzohydrazide and 2-Furoic Acid Hydrazide

Compared to the two mono-acyl hydrazide precursors from which it is conceptually derived, N'-benzoyl-2-furohydrazide (mp 208–210 °C) exhibits a melting point elevation of +94 to +98 °C versus benzohydrazide (mp 112–114 °C) [1] and +127 to +133 °C versus 2-furoic acid hydrazide (mp 77–81 °C) [2]. These differences arise from the introduction of the second acyl group, which creates an extended hydrogen-bonding network through the diacylhydrazine –CO–NH–NH–CO– motif. The quantification of this thermal stability gap provides a simple, robust identity check: a melting point below 200 °C strongly indicates substitution, adulteration, or degradation of the diacyl product.

Physicochemical differentiation Procurement specification Mono-acyl vs diacyl hydrazides

Exclusive Regioselectivity in 1,3,4-Oxadiazine Heterocycle Construction: A Synthetic Transformation Unique to the Diacylhydrazine Scaffold

Benzoyl(2-furoyl)hydrazines react with 1,3-dibromopropyne in acetonitrile under heating to give exclusively substituted 2-phenyl(2-furyl)-1,3,4-oxadiazine hydrobromides, with no isomeric byproducts reported [1][2]. This transformation is fundamentally dependent on the presence of both the benzoyl and furoyl carbonyl groups in the hydrazine substrate: mono-acyl hydrazides (e.g., benzohydrazide or 2-furoic acid hydrazide) lack the second carbonyl necessary for the cyclization pathway and instead follow alternative reaction trajectories. The exclusive product selectivity eliminates chromatographic purification requirements for this step, representing a distinct synthetic efficiency advantage when the compound is procured as a building block for oxadiazine-focused medicinal chemistry or agrochemical programs.

Heterocycle synthesis Synthetic intermediate 1,3,4-Oxadiazine

Polar Surface Area (PSA) of 71.34 Ų Positions the Scaffold Within Favorable Oral Bioavailability Space Relative to More Lipophilic Diacylhydrazine Insecticides

N'-Benzoyl-2-furohydrazide has a calculated polar surface area (PSA) of 71.34 Ų , which falls well within the commonly accepted threshold of <140 Ų for predicted oral bioavailability and is below the upper limit of 90 Ų for favorable blood–brain barrier penetration. By comparison, the prototypical diacylhydrazine insecticide RH-5849 (N'-benzoyl-N-tert-butylbenzohydrazide) is a dibenzoyl derivative with no heterocyclic oxygen in the acyl groups, resulting in a lower PSA and higher lipophilicity that drives a different pharmacokinetic and target-organism penetration profile [1]. The incorporation of the furan oxygen in N'-benzoyl-2-furohydrazide provides an intermediate polarity that may be advantageous for balancing solubility and membrane permeability in hit-to-lead optimization campaigns.

Drug-likeness ADME prediction Physicochemical profiling

Class-Level Evidence: Diacylhydrazine-Furan Scaffold Demonstrates Dual Insecticidal and Anticancer Activity in Quantitative Bioassays

While N'-benzoyl-2-furohydrazide itself serves primarily as a core scaffold and synthetic intermediate, the diacylhydrazine-furan compound class to which it belongs has been quantitatively characterized in multiple bioassays. Diacylhydrazine derivatives containing furan showed larvicidal activity against Aphis fabae: at 0.05% concentration, compounds Ia, Ib, and Ic achieved 81.8%, 58.4%, and 52.2% mortality, respectively [1]. Mono-acylhydrazine derivatives within the same furan-containing series exhibited better larvicidal activity against Culex pipiens pallens at 10 mg/L than their di-acylhydrazine counterparts, while di-acylhydrazines showed superior antitumor activity, with compounds I₁ and IV achieving 60.86% and 61.94% inhibition of BGC-823 human gastric carcinoma cells at 10 μmol/L [2][3]. Furthermore, N-benzoyl-N'-[5-(2'-substituted phenyl)-2-furoyl] semicarbazide derivatives—closely related analogs—exhibited obvious anticancer activity against HL-60 (promyelocytic leukemia), Bel-7402 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), and KB (nasopharyngeal carcinoma) cell lines [4]. These class-level data demonstrate that the diacyl architecture, when combined with the furan heterocycle, confers a dual insecticidal–anticancer bioactivity profile that is distinct from that of mono-acyl hydrazides.

Insecticidal activity Anticancer activity Ecdysone agonist Structure-activity relationship

Procurement-Driven Application Scenarios for N'-Benzoyl-2-furohydrazide Based on Quantitative Differentiation Evidence


Synthetic Intermediate for 1,3,4-Oxadiazine Heterocycle Libraries in Agrochemical Discovery

The exclusive, regioselective cyclization of N'-benzoyl-2-furohydrazide with 1,3-dibromopropyne to yield 2-phenyl(2-furyl)-1,3,4-oxadiazine hydrobromides [1] positions this compound as a preferred building block for constructing oxadiazine-focused compound libraries. Procurement teams supporting agrochemical discovery programs targeting chitin synthesis inhibition or ecdysone receptor modulation should specify this diacylhydrazine over mono-acyl hydrazides, which cannot undergo the same transformation. The exclusive product formation eliminates the need for isomeric separation, reducing downstream purification costs in parallel synthesis workflows.

Diacylhydrazine Scaffold for Dual Insecticidal–Anticancer SAR Exploration

The diacylhydrazine-furan scaffold class demonstrates a quantifiable dual bioactivity profile: larvicidal activity exceeding 80% against Aphis fabae at 0.05% concentration for optimized derivatives, and antitumor activity reaching ~62% inhibition of BGC-823 gastric carcinoma cells at 10 μmol/L [2][3][4]. Procurement of N'-benzoyl-2-furohydrazide as a core scaffold enables medicinal chemistry teams to explore both SAR dimensions simultaneously. The intermediate PSA value (71.34 Ų) suggests favorable oral bioavailability potential, making it a rational choice over more lipophilic dibenzoyl analogs for hit-to-lead campaigns where solubility is a known liability .

Transition Metal Ligand Precursor with Defined Coordination Geometry Control

The closely related N-benzoyl-N′-2-furanthiocarbohydrazide (H₂Bfth) has been demonstrated to form well-characterized 1:1 and 1:2 deprotonated complexes with Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) [5]. By analogy, N'-benzoyl-2-furohydrazide—with its oxo rather than thio donor—offers a complementary coordination chemistry profile with O,N-donor character distinct from the N,N,S-donor set of the thio analog. The 80 °C higher melting point of the oxo form also indicates greater thermal stability of the free ligand during complexation reactions conducted at elevated temperatures. Researchers procuring the compound for coordination chemistry should select the oxo form when harder (oxygen-preferring) metal ion binding is desired.

Quality Control Reference Standard for Diacylhydrazine Identity Verification

The exceptionally high melting point of N'-benzoyl-2-furohydrazide (208–210 °C) relative to its synthetic precursors benzohydrazide (112–114 °C) and 2-furoic acid hydrazide (77–81 °C) [6][7] provides a robust, instrumentationally simple identity check. A melting point determination can rapidly discriminate the desired diacyl product from residual starting materials or mono-acylated byproducts. Procurement specifications for this compound should include a melting point acceptance range of 206–212 °C as a minimum identity criterion, with values below 200 °C indicating insufficient purity or incorrect compound identity.

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